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Abstract
Isoamyl isobutyrate, a volatile ester, is a significant contributor to the characteristic aromas of

various fruits and fermented beverages. Its distinct sensory profile makes it a valuable

compound in the flavor and fragrance industries, as well as a subject of interest in

chemosensory research. This technical guide provides a comprehensive overview of the odor

profile and organoleptic properties of isoamyl isobutyrate, detailing its chemical

characteristics, sensory descriptors, and the methodologies used for its evaluation.

Furthermore, it outlines the fundamental signaling pathways involved in its perception and

presents detailed experimental protocols for its sensory analysis.

Introduction
Isoamyl isobutyrate (3-methylbutyl 2-methylpropanoate) is an organic ester known for its

potent and pleasant fruity aroma.[1][2][3] It is found naturally in a variety of fruits, including

bananas, pears, and apricots, and is also a product of fermentation in alcoholic beverages like

beer.[4][5] Its characteristic scent profile has led to its widespread use as a flavoring agent in

food products and as a fragrance component in cosmetics and personal care items.[6][7]

Understanding the precise organoleptic properties of isoamyl isobutyrate is crucial for its

effective application in product formulation and for advancing our knowledge of chemical

senses. This guide serves as a technical resource for professionals engaged in research and

development involving this compound.
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Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of isoamyl isobutyrate is

fundamental to its application and sensory evaluation.

Property Value Reference

Chemical Name
3-methylbutyl 2-

methylpropanoate
[8]

Synonyms
Isopentyl isobutyrate, Isoamyl

2-methylpropanoate
[8]

CAS Number 2050-01-3 [8]

Molecular Formula C₉H₁₈O₂ [8]

Molecular Weight 158.24 g/mol [8]

Appearance Colorless liquid [9]

Boiling Point
168.00 to 171.00 °C @ 760.00

mm Hg
[9]

Vapor Pressure
1.895000 mmHg @ 25.00 °C

(est)
[9]

Flash Point 129.00 °F. TCC ( 53.89 °C. ) [9]

Solubility
Soluble in alcohol; water,

136.1 mg/L @ 25 °C (est)
[9]

Odor Profile and Organoleptic Properties
The sensory perception of isoamyl isobutyrate is characterized by a complex and pleasant

profile, primarily described as fruity and sweet.

Odor Profile
The odor of isoamyl isobutyrate is consistently described as fruity, with various sources

specifying nuances of apricot, pineapple, and banana.[9] It is also characterized as having
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sweet, ethereal, tropical, and green notes.[9] The odor strength is generally considered to be

medium.[9]

Table of Odor Descriptors:

Descriptor Source

Fruity, ethereal, tropical, green, grape, cherry,

banana, unripe banana, apple, cocoa
[9]

Sweet, fruity, estry, green, waxy [9]

Fruity with an undertone reminiscent of apricot

and pineapple
[9]

Green, waxy, fruity, sweet [4]

Taste Profile
The taste of isoamyl isobutyrate mirrors its aromatic profile, being predominantly sweet and

fruity. A specific sensory evaluation has described the taste at a concentration of 40.00 ppm as

"Sweet, fruity, green and fatty with a berry nuance".[9] Other descriptors include rummy, oily,

and fatty notes with hints of cocoa.[9]

Table of Taste Descriptors:

Descriptor Concentration Source

Sweet, fruity, green, fatty with

a berry nuance
40.00 ppm [9]

Fruity, green, rummy, oily, fatty,

berry, cocoa
Not specified [9]

Quantitative Sensory Data
While specific odor and taste threshold values for isoamyl isobutyrate are not readily

available in publicly accessible literature, the Flavor and Extract Manufacturers Association
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(FEMA) has established it as Generally Recognized as Safe (GRAS) for use in food, with

typical usage levels providing an indication of its potency.

Signaling Pathways for Perception
The perception of isoamyl isobutyrate's flavor is a complex process involving both the

olfactory (smell) and gustatory (taste) systems.

Olfactory Signaling Pathway
The odor of isoamyl isobutyrate is detected by olfactory receptors in the nasal cavity. The

binding of this volatile ester to G-protein coupled receptors (GPCRs) on olfactory sensory

neurons initiates a signaling cascade. This process, depicted below, leads to the generation of

an electrical signal that is transmitted to the brain for processing and perception of the aroma.

Olfactory Cilia
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Olfactory Signal Transduction Cascade

Gustatory Signaling Pathway
The sweet taste component of isoamyl isobutyrate is perceived by taste receptor cells located

in taste buds on the tongue. Sweet tastants bind to specific GPCRs (T1R2/T1R3), triggering a

downstream signaling pathway that results in neurotransmitter release and the perception of

sweetness.
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Taste Receptor Cell

Isoamyl Isobutyrate (Sweet component) Sweet Receptor (T1R2/T1R3)Binds
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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